molecular formula C13H16N4O4 B12791736 3'-Deoxy-3'-pyrazol-1-yl-thymidine CAS No. 124355-42-6

3'-Deoxy-3'-pyrazol-1-yl-thymidine

Cat. No.: B12791736
CAS No.: 124355-42-6
M. Wt: 292.29 g/mol
InChI Key: JKCKVQTVPLQWJN-HBNTYKKESA-N
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Description

3’-Deoxy-3’-pyrazol-1-yl-thymidine is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is structurally similar to thymidine, a natural nucleoside, but features a pyrazole ring in place of the typical sugar moiety. This modification imparts unique properties to the molecule, making it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-pyrazol-1-yl-thymidine typically involves the cycloaddition of pyrazole derivatives with thymidine analogs. One common method includes the use of a [3+2] cycloaddition reaction between N-isocyanoiminotriphenylphosphorane and terminal alkynes . This reaction is mediated by silver and offers mild conditions with broad substrate scope.

Industrial Production Methods: Industrial production of 3’-Deoxy-3’-pyrazol-1-yl-thymidine may involve large-scale cycloaddition reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3’-Deoxy-3’-pyrazol-1-yl-thymidine undergoes various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form pyrazole N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Pyrazole N-oxides.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3’-Deoxy-3’-pyrazol-1-yl-thymidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-pyrazol-1-yl-thymidine involves its incorporation into DNA, where it acts as a chain terminator. This prevents the elongation of the DNA strand, thereby inhibiting DNA synthesis. The compound targets thymidine kinase and thymidine phosphorylase, enzymes crucial for DNA replication and repair .

Comparison with Similar Compounds

Uniqueness: 3’-Deoxy-3’-pyrazol-1-yl-thymidine is unique due to its pyrazole ring, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving thymidine kinase and thymidine phosphorylase, offering advantages over other nucleoside analogs in terms of specificity and efficacy.

Properties

CAS No.

124355-42-6

Molecular Formula

C13H16N4O4

Molecular Weight

292.29 g/mol

IUPAC Name

1-[(2R,4S,5S)-5-(hydroxymethyl)-4-pyrazol-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C13H16N4O4/c1-8-6-16(13(20)15-12(8)19)11-5-9(10(7-18)21-11)17-4-2-3-14-17/h2-4,6,9-11,18H,5,7H2,1H3,(H,15,19,20)/t9-,10+,11+/m0/s1

InChI Key

JKCKVQTVPLQWJN-HBNTYKKESA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C=CC=N3

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=CC=N3

Origin of Product

United States

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